3-[4-(Chloromethyl)phenyl]-1,2,4-oxadiazole
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Overview
Description
3-[4-(Chloromethyl)phenyl]-1,2,4-oxadiazole is a heterocyclic compound that contains an oxadiazole ring substituted with a chloromethylphenyl group
Mechanism of Action
Target of Action
Similar compounds have been known to interact with various enzymes and receptors in the body
Mode of Action
It is known that the chloromethyl group in the molecule can undergo nucleophilic substitution reactions . This suggests that 3-[4-(Chloromethyl)phenyl]-1,2,4-oxadiazole might interact with its targets through a similar mechanism, leading to changes in the target’s function .
Biochemical Pathways
Similar compounds have been reported to affect various biochemical pathways
Pharmacokinetics
In silico studies suggest that similar compounds have good absorption and distribution profiles, moderate metabolism, and are likely to be excreted from the body . These properties can impact the bioavailability of this compound, influencing its efficacy and safety.
Result of Action
Similar compounds have been reported to exhibit various biological activities, including antimicrobial and anticancer effects
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(Chloromethyl)phenyl]-1,2,4-oxadiazole typically involves the cyclization of appropriate precursors. One common method is the reaction of 4-(chloromethyl)benzonitrile with hydroxylamine hydrochloride to form the corresponding amidoxime, which then undergoes cyclization in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3) to yield the desired oxadiazole .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
3-[4-(Chloromethyl)phenyl]-1,2,4-oxadiazole can undergo various chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The oxadiazole ring can be involved in redox reactions, although these are less common compared to substitution reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium azide (NaN3) for azide substitution, and primary amines for amine substitution. Typical conditions involve the use of polar aprotic solvents such as dimethylformamide (DMF) and moderate heating.
Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) can be used under acidic conditions to oxidize the oxadiazole ring.
Major Products
Substitution Products: Depending on the nucleophile used, products can include azides, amines, and thiols.
Oxidation Products: Oxidation can lead to the formation of carboxylic acids or other oxidized derivatives of the oxadiazole ring.
Scientific Research Applications
3-[4-(Chloromethyl)phenyl]-1,2,4-oxadiazole has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological targets.
Materials Science: The compound is used in the development of advanced materials, including polymers and coatings, due to its stability and unique electronic properties.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
Comparison with Similar Compounds
Similar Compounds
4-(Chloromethyl)benzonitrile: A precursor in the synthesis of the oxadiazole compound.
1,2,4-Triazole: Another heterocyclic compound with similar applications in medicinal chemistry and materials science.
Isoxazole: A structurally related compound with comparable chemical properties and applications.
Uniqueness
3-[4-(Chloromethyl)phenyl]-1,2,4-oxadiazole is unique due to the presence of both the chloromethyl group and the oxadiazole ring, which confer distinct reactivity and potential for diverse applications. Its ability to undergo various chemical transformations makes it a versatile compound in synthetic chemistry .
Properties
IUPAC Name |
3-[4-(chloromethyl)phenyl]-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O/c10-5-7-1-3-8(4-2-7)9-11-6-13-12-9/h1-4,6H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UIEIRWVVXZZIRL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCl)C2=NOC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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